molecular formula C6H2ClF4N B1316449 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine CAS No. 1227574-46-0

2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine

Cat. No. B1316449
M. Wt: 199.53 g/mol
InChI Key: GAWLMPJOUJYZSV-UHFFFAOYSA-N
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Description

“2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H2ClF4N . It is a liquid at room temperature with a density of 1.506 g/mL at 25 °C .


Synthesis Analysis

This compound can be synthesized from 2-chloro-4-iodopyridine . Other synthesis methods have been reported, including the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .


Molecular Structure Analysis

The molecular weight of this compound is 199.53 . The SMILES string representation of its structure is Fc1c(Cl)nccc1C(F)(F)F .


Chemical Reactions Analysis

This compound acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.440 . It is a liquid at room temperature with a density of 1.506 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Pesticides and Herbicides

This compound is a key intermediate in the synthesis of pesticides, demonstrating the importance of halogenated pyridines in agricultural chemistry. For instance, Lu Xin-xin (2006) reviewed the synthesis processes of a closely related pyridine derivative, highlighting its role in pesticide development. Similarly, Zuo Hang-dong (2010) discussed the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a crucial intermediate for creating an efficient herbicide, showcasing the compound's utility in enhancing agricultural productivity (Lu Xin-xin, 2006) (Zuo Hang-dong, 2010).

Fluorination Techniques

Significant research has been conducted on the fluorination of pyridine derivatives, a process crucial for creating compounds with enhanced biological activity and chemical properties. Gang Zhou et al. (2018) developed a method for the selective fluorination of 4-substituted 2-aminopyridines in aqueous solution, indicating the versatility of pyridine derivatives like 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine in synthetic chemistry (Gang Zhou et al., 2018).

Development of Fungicides

This pyridine derivative also finds application in the development of fungicides. Youngeun Jeon et al. (2013) studied a compound structurally related to 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine, demonstrating its efficacy as a fungicide through crystallographic analysis. This research underscores the compound's potential in creating effective plant protection agents (Youngeun Jeon et al., 2013).

Material Science Applications

In material science, the compound's derivatives are used to synthesize novel materials. Shujiang Zhang et al. (2007) described the synthesis and characterization of soluble polyimides derived from a polycondensation process involving a pyridine and fluorine-containing aromatic diamine monomer. This highlights the role of halogenated pyridines in the development of new materials with desirable thermal and solubility properties (Shujiang Zhang et al., 2007).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) - respiratory system .

Future Directions

Trifluoromethylpyridines, including “2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine”, are key structural motifs in active agrochemical and pharmaceutical ingredients. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-chloro-4-fluoro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4N/c7-5-4(6(9,10)11)3(8)1-2-12-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWLMPJOUJYZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001253078
Record name 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine

CAS RN

1227574-46-0
Record name 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227574-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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